

An In-depth Technical Guide to the Tautomerism of Ethanamine and Ethenamine

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Compound of Interest

Compound Name: *Ethanamine*

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Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, stability, and biological activity. This technical guide provides a comprehensive examination of the imine-enamine tautomerism exhibited between **ethanamine** and its isomer, ethenamine. This document details the underlying principles of this tautomeric relationship, presents available quantitative thermodynamic data, outlines detailed experimental and computational protocols for its investigation, and provides visual representations of the key mechanistic and workflow elements. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who encounter or wish to study imine-enamine tautomerism.

Introduction to Ethanamine-Ethenamine Tautomerism

Ethanamine ($\text{CH}_3\text{CH}=\text{NH}$) and ethenamine ($\text{CH}_2=\text{CHNH}_2$) are tautomers that interconvert through a formal 1,3-proton shift. This type of tautomerism is analogous to the well-known keto-enol tautomerism. The equilibrium between the imine and enamine forms is a critical consideration in reactions involving these species, as each tautomer possesses distinct electronic and steric properties, leading to different reactivity profiles. Generally, for simple

aliphatic imine-enamine pairs, the imine tautomer is thermodynamically more stable.[\[1\]](#) This preference is attributed to the greater bond energy of the C=N double bond compared to the C=C double bond in the enamine.

The tautomeric equilibrium can be influenced by several factors, including:

- Substitution: The nature of substituents on the carbon and nitrogen atoms can alter the relative stabilities of the tautomers.
- Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially solvate and stabilize one tautomer over the other.
- Temperature: As with any equilibrium, the position is temperature-dependent.
- pH: The tautomerization process is often catalyzed by acid or base.

A thorough understanding of the **ethanimine**-ethenamine tautomeric system is crucial for predicting reaction outcomes, designing synthetic strategies, and understanding the behavior of related functional groups in more complex molecules, such as pharmaceutical agents.

Quantitative Data on Tautomeric Equilibrium

The relative stability of **ethanimine** and ethenamine has been investigated through computational studies. The imine form is consistently found to be the more stable tautomer. The following table summarizes key quantitative data regarding the thermodynamics of the **ethanimine**-ethenamine tautomerism.

Parameter	Value	Method	Conditions
Relative Energy (ΔE)	Ethanimine is more stable by 3.9 kcal/mol	G2 level of theory	Gas Phase
Relative Energy (ΔE)	Ethanimine is more stable by 4.3 kcal/mol	Extrapolated from calculations	Acetonitrile
Equilibrium Constant (K_{eq})	$K = \frac{[ethanimine]}{[ethenamine]} \approx 6.8 \times 10^2$	Calculated from ΔG at 298 K (Gas Phase)	298 K
Gibbs Free Energy (ΔG)	-3.9 kcal/mol	Calculated from Relative Energy (Gas Phase)	298 K

Note: The Gibbs free energy (ΔG) is estimated from the relative energy (ΔE), assuming the entropic contribution is small. The equilibrium constant (K_{eq}) is calculated using the formula $\Delta G = -RT\ln(K_{eq})$.

Mechanistic Pathways of Tautomerization

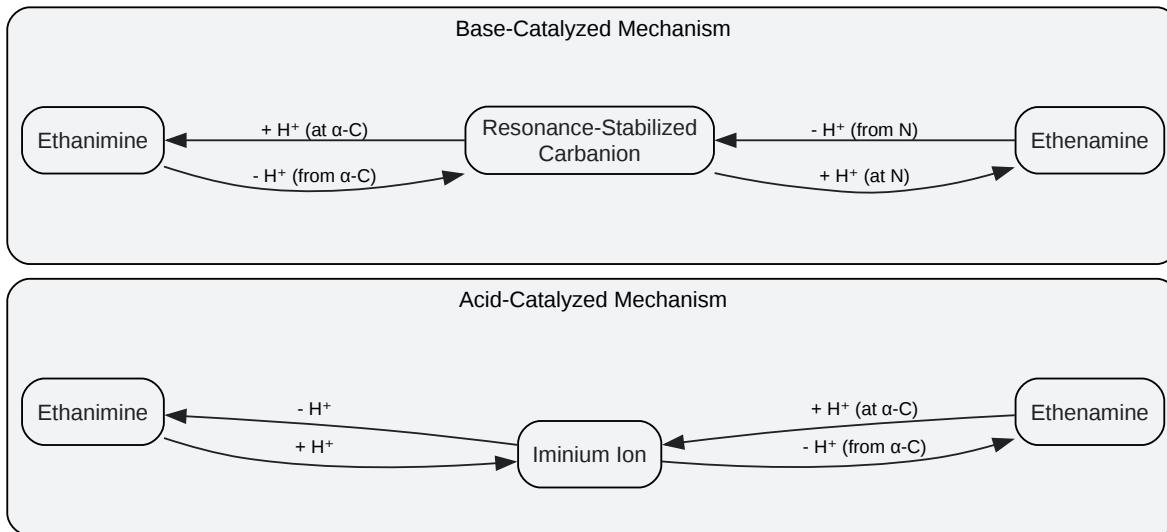
The interconversion between **ethanimine** and ethenamine does not typically occur via a direct, uncatalyzed intramolecular proton transfer due to a high activation energy barrier. Instead, the process is facilitated by the presence of an acid or a base catalyst.

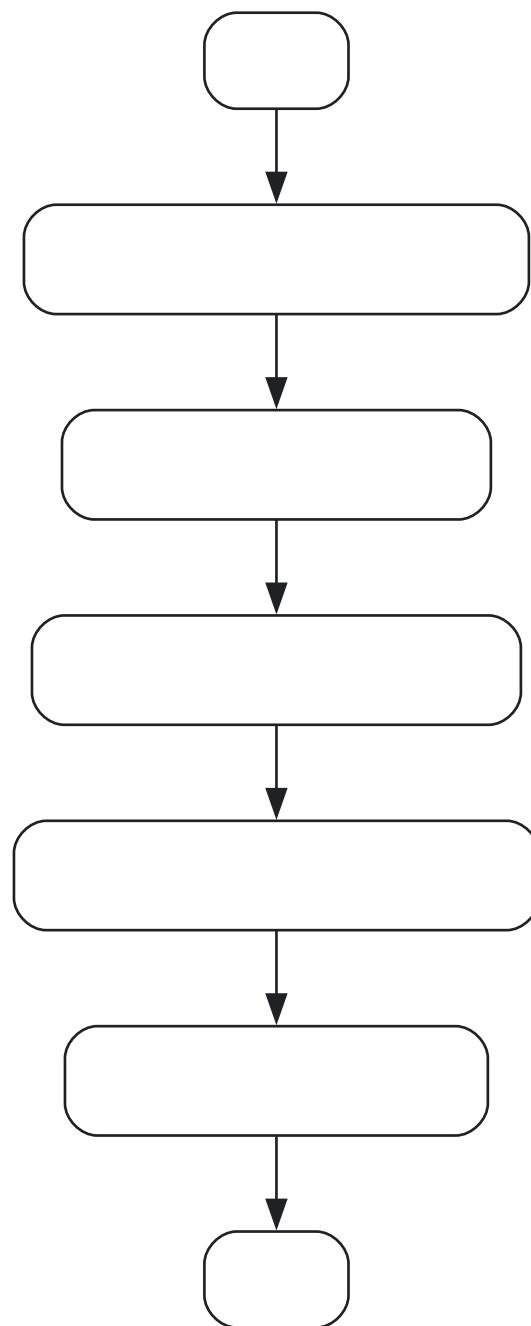
Acid-Catalyzed Tautomerization

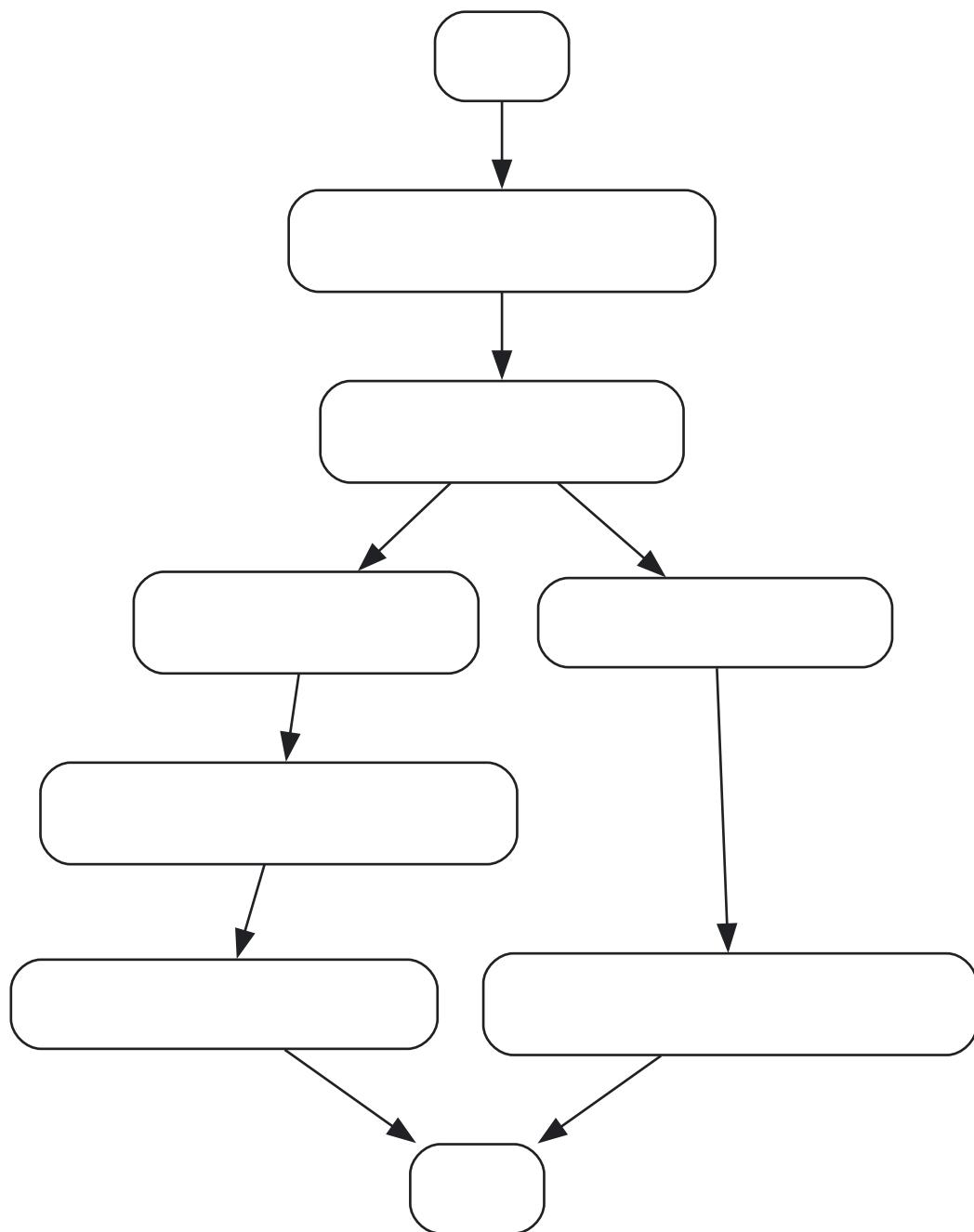
In the presence of an acid (H-A), the nitrogen atom of the imine is protonated to form an iminium ion. A base (A⁻) then removes a proton from the α -carbon, leading to the formation of the enamine. The process is reversible, with the protonation of the enamine at the α -carbon regenerating the iminium ion.

Base-Catalyzed Tautomerization

A base (B) can deprotonate the α -carbon of the imine to form a resonance-stabilized carbanion. Subsequent protonation of the nitrogen atom by the conjugate acid (B-H) yields the enamine. The reverse process involves the deprotonation of the nitrogen on the enamine and subsequent protonation of the α -carbon.





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References

- 1. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
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